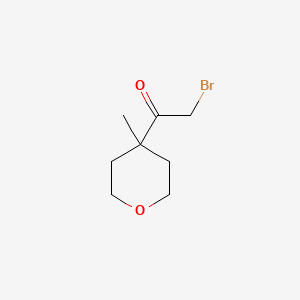

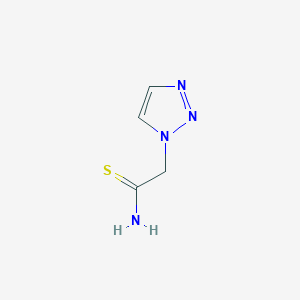

![molecular formula C14H14ClNO2 B2582949 3-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride CAS No. 2230807-32-4](/img/structure/B2582949.png)

3-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride is used as a pharmaceutical intermediate . Derivatives of benzylamine and benzamidine were found to be competitive inhibitors of the proteolytic enzymes trypsin, plasmin, and thrombin .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 263.72 . It is a powder at room temperature . The compound is slightly soluble in water .Scientific Research Applications

Substituent Effects on Hydrolysis

Research by Bauerová and Ludwig (2000) explored the substituent effects on the base-catalyzed hydrolysis of phenyl esters of para-substituted benzoic acids. They synthesized model compounds and studied their hydrolysis kinetics, establishing a linear relation between Hammett σ constants and log k_obs, indicating a clear substituent effect in reactions involving benzoic acid derivatives (Bauerová & Ludwig, 2000).

Synthesis of Benzamide Derivatives

Li Bo-yu (2003) focused on synthesizing N-(2-aminophenyl)-4-[N-(pyridinyl-3-methoxycarbonyl)-aminomethyl] benzamide, starting from 3-hydroxymethylpyridine. This process showcases the utility of benzoic acid derivatives in synthesizing complex molecules relevant to pharmaceutical research, though not directly discussing drug usage (Li Bo-yu, 2003).

Benzoic Acid Biosynthesis

The study by Hertweck et al. (2001) delves into the biosynthesis of benzoic acid in plants and bacteria, mirroring fatty acid β-oxidation. This research is pivotal in understanding the fundamental biochemical pathways that produce benzoic acid, a core component in various natural products and pharmaceuticals (Hertweck et al., 2001).

Immunomodulatory Functions of NO-Releasing Drugs

Fiorucci et al. (2004) investigated the immunomodulatory functions of nitric oxide-releasing anti-inflammatory drugs, specifically focusing on the bioenergetic regulation in immune cells. This study, while involving a NO-releasing derivative of aspirin, contributes to the broader understanding of how benzoic acid derivatives can affect cellular functions beyond their direct application as drugs (Fiorucci et al., 2004).

Novel Fluorescence Probes for ROS Detection

Setsukinai et al. (2003) developed novel fluorescence probes for detecting reactive oxygen species (ROS), showcasing the application of benzoic acid derivatives in creating tools for biological and chemical research, especially in studies focusing on oxidative stress and cellular damage (Setsukinai et al., 2003).

Safety and Hazards

properties

IUPAC Name |

3-[2-(aminomethyl)phenyl]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2.ClH/c15-9-12-4-1-2-7-13(12)10-5-3-6-11(8-10)14(16)17;/h1-8H,9,15H2,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZDEALCPZRELA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C2=CC(=CC=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

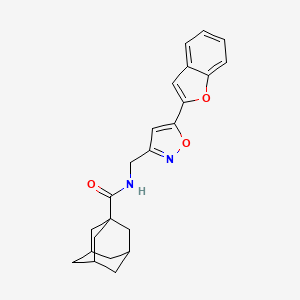

![(E)-2-Phenyl-N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methyl]ethenesulfonamide](/img/structure/B2582868.png)

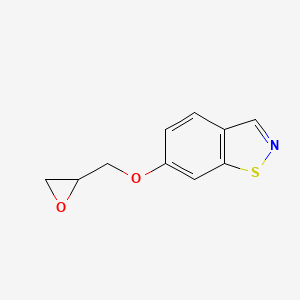

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2582869.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2582873.png)

![N-[2-(4-chlorophenyl)ethyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2582875.png)

![2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]ethanol](/img/structure/B2582876.png)

![2-((4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2582884.png)

![N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2582888.png)